molecular formula C19H25N5O3S B452024 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide CAS No. 709003-93-0

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B452024
CAS No.: 709003-93-0
M. Wt: 403.5g/mol
InChI Key: ORFNIERAQQFGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a sulfonamide-derived compound featuring a urea linkage (cyclohexylaminocarbonyl group) at the 4-position of the benzene ring.

Properties

IUPAC Name

1-cyclohexyl-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13-12-14(2)21-18(20-13)24-28(26,27)17-10-8-16(9-11-17)23-19(25)22-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,20,21,24)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNIERAQQFGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a carbonyl compound to form the cyclohexylamino group. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine and benzenesulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfadimidine (4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide)

  • Structure: Lacks the urea group; instead, it has a primary amino group at the 4-position of the benzene ring .
  • Activity: A well-known sulfonamide antibiotic used in veterinary medicine. Its mechanism involves inhibition of dihydropteroate synthase (DHPS), critical in bacterial folate synthesis .

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide

  • Structure: Features a nitrobenzylideneamino group at the 4-position .
  • Activity : Demonstrated antimicrobial activity against C. albicans (6TZ6) and B. subtilis (7CKQ) via hydrogen bonding with residues HIS 388, PRO 393 (6TZ6), and LYS 83, LYS 155 (7CKQ). Binding energies: −6.05 kcal/mol (6TZ6) and −6.59 kcal/mol (7CKQ), indicating strong affinity .

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

  • Structure : Contains an indole-derived substituent at the 4-position .
  • Activity : Exhibited anti-HIV activity, likely due to interactions with viral enzymes.

4-[2-(4,4-Dimethyl-2,6-dioxo-cyclohexylidene)hydrazino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

  • Structure: Includes a hydrazino-linked cyclohexylidene group .
  • Key Differences: The hydrazino group may enhance chelation or redox activity compared to the urea linkage.

Structural-Activity Relationship (SAR) Insights

  • Substituent at 4-Position: Urea group (target compound): Enhances hydrogen-bond donor/acceptor capacity, favoring interactions with polar residues (e.g., GLN, LYS). Nitrobenzylideneamino group: Improves binding energy via electron-withdrawing effects and planar geometry . Amino group (sulfadimidine): Limits interaction diversity but retains DHPS inhibition .
  • Pyrimidinyl Group : The 4,6-dimethyl substitution likely enhances steric complementarity with hydrophobic pockets in target proteins .

Comparative Data Table

Compound Name Substituent at 4-Position Biological Target Binding Energy (kcal/mol) Key Interactions
4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide Cyclohexylaminocarbonyl N/A (inferred) N/A Hypothetical H-bonds with polar residues
N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide Nitrobenzylideneamino 6TZ6 (C. albicans) −6.05 HIS 388, PRO 393 (6TZ6); LYS 83, LYS 155 (7CKQ)
Sulfadimidine Amino DHPS (bacterial) N/A Competitive inhibition of p-aminobenzoic acid
4-[(Indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide Indolylideneamino HIV enzymes N/A π-π stacking with viral protease

Biological Activity

4-{[(Cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique molecular structure, has shown promising results in various biological assays.

  • Molecular Formula : C19H25N5O3S
  • Molecular Weight : 403.4985 g/mol
  • CAS Number : [Not provided in the sources]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives and reported minimum inhibitory concentrations (MICs) against several bacterial strains:

  • E. coli : MIC = 6.72 mg/mL
  • S. aureus : MIC = 6.63 mg/mL
  • P. aeruginosa : MIC = 6.67 mg/mL
  • C. albicans : MIC = 6.63 mg/mL

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anti-inflammatory Activity

The compound has shown substantial anti-inflammatory effects in vivo. In a carrageenan-induced rat paw edema model, compounds similar to this sulfonamide demonstrated inhibition rates of:

  • 94.69% at 1 hour
  • 89.66% at 2 hours
  • 87.83% at 3 hours

This suggests that the compound could be beneficial in treating inflammatory conditions .

3. Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound also exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems .

Case Studies and Research Findings

A detailed examination of the biological activities was conducted through various studies:

Study 1: Antimicrobial Evaluation

In a comparative study, several derivatives of benzenesulfonamide were synthesized and tested for their antimicrobial efficacy against common pathogens. The results indicated that the presence of specific functional groups significantly enhanced the antimicrobial activity of the compounds tested.

CompoundMIC (mg/mL)Target Bacteria
Compound A6.72E. coli
Compound B6.63S. aureus
Compound C6.67P. aeruginosa
Compound D6.63C. albicans

This study underlines the potential of modifying existing sulfonamide structures to enhance their efficacy against resistant strains .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties using a rat model, where various doses of the compound were administered to evaluate its effect on paw edema induced by carrageenan.

Time (h)Edema Inhibition (%)
194.69
289.66
387.83

These findings suggest that this compound could serve as a potent anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide?

Answer:
The synthesis involves sequential functionalization of the benzenesulfonamide core. A plausible route includes:

Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with 4,6-dimethyl-2-aminopyrimidine under basic conditions (e.g., pyridine) to form the N-pyrimidinyl sulfonamide intermediate.

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Urea Linkage Introduction : Treat the amine with cyclohexyl isocyanate in anhydrous DMF or THF to form the [(cyclohexylamino)carbonyl]amino moiety.
Key considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purify intermediates via column chromatography or recrystallization to ensure purity (>95%) .

Basic: How can structural integrity and purity be validated post-synthesis?

Answer:
A multi-analytical approach is essential:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of cyclohexyl protons (δ 1.0–2.2 ppm) and pyrimidinyl methyl groups (δ 2.4–2.6 ppm).
  • IR : Verify urea C=O stretching (~1640–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹).

Mass Spectrometry (MS) : Use HRMS (ESI-TOF) to match the molecular ion [M+H]⁺ with the theoretical m/z.

X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with structurally related sulfonamides (e.g., derivatives with pyrimidine substituents) .

Advanced: What experimental strategies resolve contradictions in solubility data reported for this compound?

Answer:
Discrepancies may arise from solvent polarity, temperature, or polymorphic forms. To standardize measurements:

Solvent Selection : Use OECD-recommended solvents (e.g., water, DMSO, ethanol) at 25°C.

Gravimetric Analysis : Saturate the solvent with the compound, filter, and quantify dissolved material via UV-Vis (λmax ~260–280 nm for aromatic systems).

Thermodynamic Profiling : Perform differential scanning calorimetry (DSC) to identify polymorphs and their solubility differences.

Data Normalization : Report results with pH, ionic strength, and equilibration time (e.g., 24 hrs) to enable cross-study comparisons .

Advanced: How can molecular docking and dynamics simulations predict its interaction with biological targets?

Answer:

Target Selection : Prioritize proteins with sulfonamide-binding domains (e.g., carbonic anhydrase, kinases).

Docking Workflow :

  • Prepare the ligand (protonation states optimized at physiological pH) and receptor (PDB ID: e.g., 3LXE for sulfonamide complexes).
  • Use AutoDock Vina or Schrödinger Glide with flexible side chains.

MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability, focusing on hydrogen bonds between the urea moiety and active-site residues (e.g., Asn67 in carbonic anhydrase).

Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What crystallographic techniques elucidate its conformational flexibility in solid-state structures?

Answer:

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMF/water or acetone/hexane).

Conformational Analysis :

  • Compare torsion angles of the cyclohexyl-urea linkage with analogous compounds (e.g., N-cyclohexyl benzenesulfonamides).
  • Use Mercury Software to calculate intramolecular H-bonds (e.g., between urea NH and sulfonyl O).

Polymorph Screening : Explore crystallization conditions (e.g., solvent, cooling rate) to identify metastable forms.

Correlate with Solubility : Link crystal packing (e.g., π-stacking of pyrimidine rings) to dissolution rates .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Thermal Stability : Perform TGA/DSC to determine decomposition onset (>200°C typical for sulfonamides).

Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

Hydrolytic Stability : Assess in buffers (pH 1–13) at 37°C; urea linkages may hydrolyze under strongly acidic/basic conditions.

Storage Recommendations : Store as a lyophilized powder at -20°C in amber vials to minimize light/oxidation .

Advanced: How does modifying the cyclohexyl or pyrimidinyl substituents impact biological activity?

Answer:

Structure-Activity Relationship (SAR) Design :

  • Cyclohexyl : Replace with smaller (cyclopentyl) or bulkier (adamantyl) groups to probe steric effects.
  • Pyrimidinyl Methyl Groups : Substitute with halogens (Cl, F) to enhance electronegativity.

Biological Testing :

  • Screen analogs against enzyme panels (e.g., kinase inhibitors) or cell lines (e.g., cancer models).
  • Correlate logP (HPLC-measured) with membrane permeability (Caco-2 assay).

Data Interpretation : Use multivariate analysis (e.g., PCA) to identify key physicochemical drivers (e.g., lipophilicity vs. H-bond donors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.